molecular formula C19H15N5O2 B3605545 2-(1,3-benzoxazol-2-ylamino)-4-methyl-N-phenylpyrimidine-5-carboxamide

2-(1,3-benzoxazol-2-ylamino)-4-methyl-N-phenylpyrimidine-5-carboxamide

Cat. No.: B3605545
M. Wt: 345.4 g/mol
InChI Key: XIUJUXHXMQPIAO-UHFFFAOYSA-N
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Description

2-(1,3-Benzoxazol-2-ylamino)-4-methyl-N-phenylpyrimidine-5-carboxamide is a heterocyclic small molecule featuring a pyrimidine core substituted with a benzoxazole-amino group at position 2, a methyl group at position 4, and a phenylcarboxamide moiety at position 5. This compound is part of a broader class of pyrimidine derivatives investigated for their pharmacological activity, particularly as allosteric modulators of metabotropic glutamate receptor 5 (mGlu5) . Its structure combines aromatic and heteroaromatic components, which are critical for receptor binding and modulation.

Properties

IUPAC Name

2-(1,3-benzoxazol-2-ylamino)-4-methyl-N-phenylpyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O2/c1-12-14(17(25)22-13-7-3-2-4-8-13)11-20-18(21-12)24-19-23-15-9-5-6-10-16(15)26-19/h2-11H,1H3,(H,22,25)(H,20,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIUJUXHXMQPIAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C(=O)NC2=CC=CC=C2)NC3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzoxazol-2-ylamino)-4-methyl-N-phenylpyrimidine-5-carboxamide typically involves the condensation of 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, or alkynones under various reaction conditions and catalysts . The reaction conditions often include the use of nanocatalysts, metal catalysts, and ionic liquid catalysts to facilitate the formation of the benzoxazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzoxazol-2-ylamino)-4-methyl-N-phenylpyrimidine-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, solvents, and catalysts to achieve optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 2-(1,3-benzoxazol-2-ylamino)-4-methyl-N-phenylpyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing various biological processes . The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Name Core Structure Key Substituents Pharmacological Role
Target Compound Pyrimidine-5-carboxamide - 2-(1,3-Benzoxazol-2-ylamino)
- 4-Methyl
- N-Phenyl carboxamide
mGlu5 allosteric modulator
VU0366058 Pyrimidine-5-carbonitrile - 2-(1,3-Benzoxazol-2-ylamino)
- 4-(4-Fluorophenyl)
- 5-Carbonitrile
mGlu5 negative allosteric modulator
VU0409106 Benzamide - 3-Fluoro
- N-(4-Methyl-2-thiazolyl)
- 5-(5-Pyrimidinyloxy)
mGlu5 modulator with biased signaling
VU0366248 Benzamide - N-(3-Chloro-2-fluorophenyl)
- 3-Cyano
- 5-Fluoro
mGlu5 allosteric ligand
Compound 11 (from ) Pyrimidine-5-carboxamide - 4-(6-Chloropyrimidin-4-yl)-N-methylthiazol-2-amine
- p-Fluorobenzoyl group
Reference compound for screening

Key Structural Differences and Implications

Benzoxazole vs. Thiazole/Thiazolyl Groups: The target compound’s benzoxazole-amino group contrasts with VU0409106’s thiazolyl group. Benzoxazole’s larger aromatic system may enhance π-π stacking interactions with mGlu5, while thiazolyl groups (as in VU0409106) could improve metabolic stability .

Carboxamide vs.

Fluorine Substitutions: Fluorine atoms in VU0366058 (4-fluorophenyl) and VU0366248 (3-chloro-2-fluorophenyl) enhance lipophilicity and bioavailability compared to the target compound’s non-fluorinated phenyl group .

Pharmacological Screening

  • The target compound and its analogs (e.g., VU0366058, VU0409106) were synthesized and evaluated as mGlu5 modulators. For instance, VU0409106 exhibits system bias in intracellular signaling pathways due to its unique substituents.
  • Compound 11 () serves as a reference in chromatographic and pharmacological assays, highlighting the importance of pyrimidine-carboxamide derivatives in drug discovery.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1,3-benzoxazol-2-ylamino)-4-methyl-N-phenylpyrimidine-5-carboxamide
Reactant of Route 2
Reactant of Route 2
2-(1,3-benzoxazol-2-ylamino)-4-methyl-N-phenylpyrimidine-5-carboxamide

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